3-Bromo-4-chlorotoluene
Description
Contextualization within Halogenated Aromatic Chemistry
Halogenated aromatic compounds, characterized by the presence of one or more halogen atoms directly attached to an aromatic ring, are a cornerstone of modern organic chemistry. The introduction of halogens like bromine and chlorine into an aromatic system, such as in 3-Bromo-4-chlorotoluene, profoundly influences the molecule's electronic properties and reactivity. chemimpex.com This alteration facilitates a wide range of chemical transformations, making these compounds valuable intermediates in organic synthesis. The carbon-halogen bond provides a reactive site for various coupling reactions and nucleophilic substitutions. innospk.comsmolecule.com The specific positioning of the bromo and chloro groups on the toluene (B28343) backbone in this compound offers regiochemical control in subsequent synthetic steps, a crucial aspect in the construction of complex target molecules.
Significance of this compound in Advanced Chemical Research
The importance of this compound in advanced chemical research stems from its role as a versatile building block. chemimpex.com Its structure is instrumental in the synthesis of a diverse array of products, including pharmaceuticals, agrochemicals, and specialty polymers. chemimpex.cominnospk.com In medicinal chemistry, the halogen substituents can enhance the biological activity of molecules, and this compound serves as a key intermediate in the development of new therapeutic agents. chemimpex.com For instance, it is utilized in the synthesis of compounds with potential antibacterial and antifungal properties. chemimpex.com In the field of materials science, this compound is employed in the creation of polymers and resins with enhanced thermal stability and chemical resistance. chemimpex.com Its ability to participate in cross-coupling reactions, such as Suzuki and Heck reactions, further underscores its utility in constructing intricate molecular architectures. innospk.com
Current Research Landscape and Future Directions for this compound
The current research landscape for this compound is vibrant and expanding. Ongoing studies continue to explore its application in the synthesis of novel organic molecules. For example, it has been used to synthesize N-heterocycle-fused phenanthridines and substituted fluorenes through palladium-catalyzed reactions. hsppharma.com
Future research is expected to focus on several key areas. The development of more efficient and environmentally friendly ("green") synthetic methods for preparing and utilizing this compound is a significant goal. This includes the exploration of novel catalytic systems to improve reaction yields and reduce waste. Furthermore, there is growing interest in investigating the full potential of this compound and its derivatives in the development of new functional materials and bioactive compounds. The study of its environmental behavior and degradation pathways is another important avenue for future research. chemimpex.com As the demand for sophisticated chemical products grows, the role of versatile intermediates like this compound is poised to become even more critical.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 57310-39-1 | chemimpex.comhsppharma.comsynquestlabs.com |
| Molecular Formula | C7H6BrCl | chemimpex.comsynquestlabs.com |
| Molecular Weight | 205.48 g/mol | chemimpex.comsynquestlabs.com |
| Appearance | Pale yellow to colorless clear liquid | chemimpex.comhsppharma.com |
| Boiling Point | 110-114 °C or 229.1 °C at 760 mmHg | chemimpex.comhsppharma.com |
| Density | 1.55 g/cm³ | hsppharma.com |
| Refractive Index | 1.566 | hsppharma.com |
| Purity | ≥ 98.0% or ≥ 99% (GC) | chemimpex.comhsppharma.com |
Spectroscopic Data of this compound
| Spectroscopic Technique | Key Features | Reference |
| GC-MS | A mass spectrum is available, with a notable peak at m/z 206. | nih.govnih.gov |
| IR Spectra | Infrared spectroscopic data has been recorded. | nih.govnih.gov |
| ¹H NMR Spectra | Proton NMR spectra have been documented. | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-chloro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl/c1-5-2-3-7(9)6(8)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXPTVKKHVOZLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40300899 | |
| Record name | 3-Bromo-4-chlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40300899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57310-39-1 | |
| Record name | 2-Bromo-1-chloro-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57310-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 139876 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057310391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 57310-39-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139876 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Bromo-4-chlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40300899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Innovations for 3 Bromo 4 Chlorotoluene
Classical Synthetic Routes to 3-Bromo-4-chlorotoluene and Their Mechanistic Investigations
Traditional methods for the synthesis of this compound have largely relied on direct halogenation and transformations involving diazotization of aminotoluene precursors. These routes, while established, are governed by the principles of electrophilic aromatic substitution, where regioselectivity is a key challenge.
Direct Halogenation Approaches for Regioselective Synthesis of this compound
The direct bromination of 4-chlorotoluene (B122035) is a primary route for the synthesis of this compound. eolss.net This method involves the reaction of 4-chlorotoluene with a brominating agent, often in the presence of a catalyst. eolss.net The regioselectivity of this reaction is dictated by the directing effects of the substituents already present on the aromatic ring: the methyl group (-CH₃) and the chlorine atom (-Cl).
Common brominating agents used in this approach include molecular bromine (Br₂) and N-bromosuccinimide (NBS). When using molecular bromine, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) is typically employed to polarize the Br-Br bond and generate a more potent electrophile. nih.gov The reaction with NBS can be initiated under various conditions, including with the presence of an acid catalyst or under UV irradiation for radical pathways, though for aromatic substitution, an electrophilic pathway is desired. acs.orgresearchgate.net
The inherent challenge in this approach is achieving high regioselectivity for the desired 3-bromo isomer due to the competing directing effects of the chloro and methyl groups. Both are ortho-, para-directing groups, which can lead to a mixture of isomeric products.
| Brominating Agent | Catalyst/Conditions | Major Products | Ref. |
| Br₂ | FeBr₃ | Mixture of isomers | nih.gov |
| NBS | Acid catalyst | Regioselective bromination | researchgate.net |
| H₂O₂-HBr | Aqueous media | Green bromination approach | wikipedia.org |
Diazotization and Reduction Pathways Utilizing Aminotoluene Precursors to Access this compound
An alternative classical route to this compound involves the diazotization of a suitable aminotoluene precursor, followed by a Sandmeyer or related reaction. lscollege.ac.insigmaaldrich.com This multi-step approach can offer better regioselectivity compared to direct halogenation. A plausible precursor for this synthesis is 5-amino-2-chlorotoluene (4-chloro-3-methylaniline).
The synthesis would proceed via the following steps:
Diazotization: The primary aromatic amine, 5-amino-2-chlorotoluene, is treated with a cold aqueous solution of sodium nitrite (B80452) (NaNO₂) and a strong acid, such as hydrochloric acid (HCl), to form the corresponding diazonium salt, 2-chloro-5-methylbenzenediazonium chloride. organic-chemistry.org
Sandmeyer Reaction: The freshly prepared diazonium salt is then reacted with a solution of copper(I) bromide (CuBr) to replace the diazonium group (-N₂⁺) with a bromine atom, yielding this compound. lscollege.ac.inlkouniv.ac.in
The term "reduction pathways" in this context can refer to the deamination reaction, where the diazonium group is replaced by a hydrogen atom. masterorganicchemistry.comorgsyn.org This is achieved by treating the diazonium salt with a reducing agent like hypophosphorous acid (H₃PO₂). orgsyn.org While not a direct route to this compound, it is a common transformation of diazonium salts.
A related precursor, 3-bromo-4-aminotoluene, can be synthesized from p-toluidine (B81030) through acetylation, bromination, and subsequent hydrolysis. slideshare.net This intermediate, however, would not directly lead to this compound via a simple Sandmeyer reaction.
| Precursor | Reagents for Diazotization | Reagents for Sandmeyer Reaction | Product | Ref. |
| 5-Amino-2-chlorotoluene | NaNO₂, HCl (aq, cold) | CuBr | This compound | lscollege.ac.inorganic-chemistry.org |
Electrophilic Aromatic Substitution Mechanisms in this compound Formation
The formation of this compound via direct bromination of 4-chlorotoluene is a classic example of an electrophilic aromatic substitution (EAS) reaction. The mechanism involves the attack of the electron-rich aromatic ring on an electrophilic bromine species (e.g., Br⁺ generated from Br₂ and FeBr₃).
The regiochemical outcome of this reaction is determined by the directing effects of the methyl (-CH₃) and chloro (-Cl) substituents. The methyl group is an activating, ortho-, para-director, primarily through an inductive effect and hyperconjugation. The chloro group is a deactivating, ortho-, para-director due to its inductive electron-withdrawing effect and resonance electron-donating effect.
In the bromination of 4-chlorotoluene, the incoming electrophile can attack at the positions ortho or meta to the methyl group.
Attack at C3 (ortho to -CH₃ and meta to -Cl): This leads to the formation of a carbocation intermediate (arenium ion) that is stabilized by the electron-donating methyl group.
Attack at C2 (ortho to -Cl and meta to -CH₃): This leads to a carbocation intermediate that is destabilized by the electron-withdrawing inductive effect of the adjacent chlorine atom.
The stability of the carbocation intermediate is a key factor in determining the major product. Tertiary carbocations are more stable than secondary, which are more stable than primary carbocations. In the case of substituted benzenes, the resonance structures of the arenium ion intermediate determine its stability. The formation of the arenium ion leading to the 3-bromo product is generally favored due to the stabilizing influence of the methyl group at the para position relative to the site of attack.
Advanced and Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methods. This has led to the exploration of catalytic and atom-economical approaches for the synthesis of this compound.
Catalytic Synthesis of this compound (e.g., Transition Metal Catalysis)
Transition metal catalysis offers a promising avenue for the selective synthesis of aryl halides. While palladium-catalyzed cross-coupling reactions are well-established for the functionalization of aryl halides, their use in the direct synthesis of these compounds is also an area of active research. acs.org
Iron-catalyzed halogenation has emerged as a more environmentally benign and cost-effective alternative to traditional Lewis acid catalysts. For instance, iron(III) chloride has been used as a catalyst for the bromination of various aromatic compounds, demonstrating high regioselectivity in some cases. researchgate.net The development of a highly regioselective iron-catalyzed bromination of 4-chlorotoluene could provide a more sustainable route to this compound.
Atom-Economical and Waste Minimization Strategies for this compound Production
Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. researchgate.net
The direct bromination of 4-chlorotoluene with Br₂ can be represented by the following equation: C₇H₇Cl + Br₂ → C₇H₆BrCl + HBr
The atom economy for this reaction, assuming C₇H₆BrCl is the desired product, is calculated as: Atom Economy = [Molecular Weight of C₇H₆BrCl / (Molecular Weight of C₇H₇Cl + Molecular Weight of Br₂)] x 100%
In contrast, the Sandmeyer reaction, while potentially more regioselective, is a multi-step process that often has a lower atom economy due to the use of stoichiometric reagents and the generation of byproducts.
Waste minimization strategies for the synthesis of this compound focus on several key areas:
Use of Greener Reagents: Replacing hazardous reagents like molecular bromine with safer alternatives such as hydrobromic acid in the presence of an oxidant like hydrogen peroxide (H₂O₂). wikipedia.org
Catalytic Methods: Employing catalytic amounts of reagents instead of stoichiometric quantities to reduce waste.
Solvent Selection: Using more environmentally friendly solvents or, where possible, performing reactions in solvent-free conditions.
Process Intensification: Utilizing technologies like continuous flow reactors to improve efficiency and reduce waste.
Exploration of Novel Brominating and Chlorinating Agents in this compound Synthesis
The synthesis of this compound typically commences with the electrophilic bromination of 4-chlorotoluene. The directing effects of the chloro and methyl groups on the aromatic ring guide the incoming bromine atom primarily to the positions ortho and meta to the chlorine atom. Traditional synthesis has heavily relied on molecular bromine (Br₂) as the primary brominating agent, often in the presence of a Lewis acid catalyst like iron filings or ferric chloride to enhance the electrophilicity of the bromine. google.comgoogle.com
However, driven by the need for improved safety, selectivity, and milder reaction conditions, research has shifted towards exploring more advanced and novel halogenating agents. A significant innovation in this area is the use of N-Bromosuccinimide (NBS), a versatile and easier-to-handle crystalline solid, which serves as a convenient source of electrophilic bromine. missouri.eduwikipedia.org Unlike the highly corrosive and volatile liquid bromine, NBS offers operational advantages and can provide a low, steady concentration of Br₂, which helps in minimizing side reactions. masterorganicchemistry.com For electron-rich aromatic compounds, NBS has proven to be an effective brominating agent. missouri.edu
Further advancements in the field have led to the development of highly regioselective brominating systems. Reagents such as N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA) and its polymeric version, poly[N-bromobenzene-1,3-disulfonylamide] (PBBS), have been developed for the regioselective bromination of aromatic compounds under mild conditions, offering excellent yields. google.com Other innovative systems employ an oxidant, such as Oxone, in combination with an ammonium (B1175870) bromide salt to generate the brominating species in situ, providing a highly efficient and rapid method for monobromination. google.com
While this compound is synthesized via bromination of a chlorinated precursor, innovations in chlorinating agents are pertinent to the broader field of halogenated toluene (B28343) synthesis. Traditional chlorination often uses chlorine gas with Lewis acid catalysts. google.com Modern approaches focus on enhancing regioselectivity, particularly for the para-isomer. The use of catalyst systems like H-L type molecular sieves with a chloroacetic acid co-catalyst has been shown to significantly improve the conversion of toluene and the selectivity for p-chlorotoluene under mild, liquid-phase conditions. google.com Such selective methods are crucial for producing the specific precursors needed for subsequent reactions.
Table 1: Comparison of Brominating Agents for Aromatic Compounds
| Brominating Agent | Typical Conditions | Key Advantages | Potential Challenges |
|---|---|---|---|
| Molecular Bromine (Br₂) | Lewis acid catalyst (e.g., Fe, FeCl₃), often in a halogenated solvent | Cost-effective and widely available | Highly corrosive, volatile, requires safety precautions, potential for over-bromination |
| N-Bromosuccinimide (NBS) | Often used with a radical initiator (e.g., AIBN) or in polar solvents for electrophilic substitution | Solid, easier and safer to handle than Br₂; provides a low concentration of Br₂ | Higher cost than Br₂, requires freshly recrystallized reagent for high purity results missouri.edu |
| Oxone / Ammonium Bromide | Aqueous or organic solvent, room temperature | Mild conditions, rapid reaction, uses stable salts as bromine source google.com | Stoichiometric use of oxidant |
| TBBDA / PBBS | Mild conditions | High regioselectivity, excellent yields google.com | Reagent complexity and cost |
Purity Optimization and Scalability Considerations in this compound Production
A primary challenge in the production of this compound is achieving high purity, mainly due to the formation of isomeric byproducts. During the bromination of 4-chlorotoluene, the principal impurity is 2-bromo-4-chlorotoluene (B1197611), along with the potential for di-brominated products. google.com Consequently, effective purification methods are critical for isolating the desired 3-bromo isomer to meet the stringent purity requirements of downstream applications, which often exceed 98-99%. innospk.comresearchgate.net
Fractional distillation is the most common and essential technique for separating this compound from its isomers. google.com The slight differences in the boiling points of the isomers allow for their separation through careful distillation, often conducted under reduced pressure to prevent thermal degradation of the product. orgsyn.org For related halogenated toluenes, purities of ≥99.0% have been achieved through this method. researchgate.net In multi-step syntheses, purification of intermediate compounds is also a key strategy. For instance, crystallizing an intermediate like 3-bromo-4-acetaminotoluene can effectively remove impurities before its conversion to the final product, simplifying the final purification process. orgsyn.org
The transition from laboratory-scale synthesis to large-scale industrial production introduces several scalability considerations. The choice of reagents is paramount; substituting hazardous materials like liquid bromine with safer alternatives such as NBS can mitigate risks and simplify handling protocols in a large-scale setting. missouri.edumasterorganicchemistry.com The economic viability of the process is also a major factor, influencing the choice of catalysts and starting materials.
Process optimization for scalability involves maximizing yield while ensuring consistent product quality. This includes fine-tuning reaction parameters such as temperature, reaction time, and catalyst loading. For industrial production, the stability and recyclability of catalysts, like the molecular sieves used in chlorination, are crucial for cost-effective and sustainable manufacturing. google.com The ability to separate the catalyst easily from the product stream is another important consideration for large-scale operations. google.com Modern chemical manufacturing increasingly explores continuous flow processes as an alternative to traditional batch production. Continuous flow can offer superior heat management, improved safety for exothermic reactions, and greater consistency, making it an attractive option for the scalable production of specialty chemicals like this compound. The successful production of related compounds at scales ranging from kilograms to metric tons indicates that the underlying chemical processes are robust and scalable. innospk.com
Table 2: Purification Methodologies for Halogenated Aromatics
| Purification Method | Principle of Separation | Application in this compound Production | Typical Purity Achieved |
|---|---|---|---|
| Fractional Distillation | Difference in boiling points of isomers and byproducts | Primary method to separate this compound from 2-bromo-4-chlorotoluene google.com | >99% researchgate.net |
| Vacuum Distillation | Distillation at reduced pressure to lower boiling points | Used to prevent thermal decomposition of the product during purification orgsyn.org | High |
| Crystallization | Difference in solubility of the compound and impurities in a solvent | Purification of solid intermediates in a multi-step synthesis route orgsyn.org | High |
| Steam Distillation | Volatility of the compound in steam | An alternative purification method for water-immiscible, volatile compounds orgsyn.org | Variable, depends on impurities |
Chemical Reactivity and Transformation of 3 Bromo 4 Chlorotoluene
Substitution Reactions of 3-Bromo-4-chlorotoluene
Electrophilic Substitution Reactions on the Aromatic Ring of this compound
In electrophilic aromatic substitution (EAS), the regiochemical outcome is determined by the directing effects of the substituents already present on the ring. fiveable.me The three substituents on this compound each exert an influence:
Methyl Group (-CH₃): An activating, ortho, para-directing group.
Bromo (-Br) and Chloro (-Cl) Groups: Deactivating, but ortho, para-directing groups.
The activating effect of the methyl group is dominant over the deactivating effects of the halogens, making it the primary controller of regioselectivity. The positions on the ring are analyzed as follows (numbering starts from the methyl group at C1):
C-2: ortho to -CH₃ and -Cl; meta to -Br. This position is strongly activated.
C-5: ortho to -Br; meta to -CH₃ and -Cl. This position is less activated.
C-6: ortho to -CH₃; meta to -Br and -Cl. This position is activated, but potentially more sterically hindered than C-2.
Therefore, electrophilic attack is most likely to occur at the C-2 position , which is activated by both the methyl and chloro groups. Substitution at the C-6 position is also possible, while substitution at C-5 is least likely.
Experimental data from analogous compounds supports this prediction. For instance, the chlorination of 4-bromotoluene (B49008) results in 86% substitution at the 2-position (ortho to the methyl group). While specific data for this compound is sparse, the expected product distribution for common EAS reactions can be predicted based on these principles.
| Reaction | Reagents | Predicted Major Product | Predicted Minor Product(s) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2-Bromo-1-chloro-4-methyl-5-nitrobenzene | 2-Bromo-1-chloro-4-methyl-3-nitrobenzene |
| Bromination | Br₂, FeBr₃ | 2,5-Dibromo-1-chloro-4-methylbenzene | 2,3-Dibromo-1-chloro-4-methylbenzene |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(2-Bromo-1-chloro-4-methylphenyl)ethanone | 1-(5-Bromo-6-chloro-3-methylphenyl)ethanone |
This table presents predicted outcomes based on established principles of electrophilic aromatic substitution.
Radical Substitution Mechanisms Involving this compound
While the aromatic ring itself is generally resistant to radical substitution, the methyl group provides a reactive site for free-radical halogenation. This reaction, known as benzylic bromination , occurs selectively at the carbon atom adjacent to the aromatic ring (the benzylic position). The high selectivity is due to the resonance stabilization of the intermediate benzylic radical.
A common reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator, such as UV light or benzoyl peroxide. bohrium.com The reaction proceeds via a radical chain mechanism:
Initiation: Homolytic cleavage of the initiator or the N-Br bond of NBS generates a bromine radical (Br•).
Propagation: The bromine radical abstracts a hydrogen atom from the methyl group of this compound, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a bromine molecule (Br₂), which is present in low concentration, to form the product, 3-bromo-4-chloro-1-(bromomethyl)benzene, and a new bromine radical that continues the chain.
Termination: The reaction ceases when two radicals combine.
This method is highly efficient for introducing a bromine atom onto the methyl group, transforming this compound into a more versatile synthetic intermediate.
Cross-Coupling Reactions Utilizing this compound as a Building Block
This compound is a valuable substrate for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. A key feature of this molecule is the differential reactivity of the C-Br and C-Cl bonds. In most palladium-catalyzed systems, the rate of oxidative addition follows the order C-I > C-Br > C-Cl. This chemoselectivity allows for reactions to occur exclusively at the more reactive C-Br bond, leaving the C-Cl bond available for subsequent transformations. nih.gov
Palladium-Catalyzed Cross-Coupling of this compound
Several palladium-catalyzed reactions can be selectively performed at the C-3 position (C-Br bond) of this compound. wikipedia.orgwikipedia.orgmasterorganicchemistry.com
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. yonedalabs.com Reacting this compound with an arylboronic acid would selectively yield a substituted 4-chloro-3-aryltoluene.
Heck-Mizoroki Reaction: This reaction forms a C-C bond between the aryl bromide and an alkene. organic-chemistry.org The reaction of this compound with an alkene like styrene (B11656) or an acrylate (B77674) would produce a 4-chloro-3-vinyltoluene derivative.
Sonogashira Coupling: This involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form an internal alkyne. This would convert this compound into a 4-chloro-3-(alkynyl)toluene.
Buchwald-Hartwig Amination: This reaction forms a C-N bond between the aryl bromide and an amine. It provides a direct route to synthesizing 3-amino-4-chlorotoluene derivatives from this compound.
| Reaction Name | Coupling Partner | Typical Catalyst/Base | Expected Product Structure |
|---|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ / Na₂CO₃ | 4-Chloro-3-aryl-toluene |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ / Et₃N | 4-Chloro-3-styryl-toluene |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Et₃N | 4-Chloro-3-alkynyl-toluene |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / BINAP / NaOtBu | N,N-R₂-(5-chloro-2-methylphenyl)amine |
Other Transition Metal-Catalyzed Cross-Coupling Reactions
While palladium is the most common catalyst, other transition metals like nickel and copper can also be used for cross-coupling reactions involving aryl halides.
Nickel-Catalyzed Coupling: Nickel catalysts are often a more cost-effective alternative to palladium and can exhibit unique reactivity. They are particularly effective in coupling reactions involving less reactive aryl chlorides and can also facilitate couplings with organometallic reagents derived from magnesium (Kumada coupling) or zinc (Negishi coupling). Selective coupling at the C-Br bond of this compound is also achievable with appropriate nickel-based catalytic systems.
Copper-Catalyzed Coupling (Ullmann Reaction): The Ullmann condensation is a classical copper-catalyzed reaction used to form C-N, C-O, and C-S bonds. Although it typically requires harsher conditions (high temperatures) than its palladium-catalyzed counterparts, modern ligand-accelerated Ullmann-type reactions can proceed under milder conditions. This provides an alternative route for amination or etherification at the C-Br position of this compound.
Oxidation and Reduction Chemistry of this compound
The chemical behavior of this compound under oxidative and reductive conditions is a key aspect of its synthetic utility.
Oxidation: The methyl group of this compound is susceptible to oxidation to a carboxylic acid group, a common transformation for alkylbenzenes. This reaction is typically achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid. The oxidation converts the toluene (B28343) derivative into 3-bromo-4-chlorobenzoic acid, a valuable intermediate in the synthesis of more complex molecules. For instance, the synthesis of 4-bromo-3-nitrobenzoic acid can be achieved by first oxidizing 4-bromotoluene to 4-bromobenzoic acid, followed by nitration. quora.comquora.com While specific studies on the oxidation of this compound are not extensively detailed in readily available literature, the general principles of alkylbenzene oxidation are well-established and applicable.
A plausible reaction scheme for the oxidation of this compound is as follows:
Reaction Scheme for the Oxidation of this compound

Reduction: The reduction of this compound can proceed via several pathways, depending on the reagents and reaction conditions. Catalytic hydrogenation, for example, can reduce the aromatic ring to a cyclohexane (B81311) ring. However, this typically requires harsh conditions. More commonly, the halogen substituents can be removed through catalytic hydrodehalogenation. This process involves the use of a catalyst, such as palladium on carbon (Pd/C), and a hydrogen source to replace the halogen atoms with hydrogen. The relative reactivity of the C-Br and C-Cl bonds to hydrogenolysis can sometimes allow for selective dehalogenation.
Given the lack of specific literature on the reduction of this compound, general principles of haloarene reduction would apply.
Reactivity of this compound in the Context of Specific Functional Groups
The bromine, chlorine, and methyl groups on the aromatic ring each confer specific reactivity to this compound, enabling a variety of chemical transformations.
Reactivity of the Halogen Atoms (Bromine and Chlorine): The bromine and chlorine atoms are the primary sites of reactivity for nucleophilic substitution and cross-coupling reactions. As aryl halides, they are generally unreactive towards traditional SN1 and SN2 type reactions. However, they are excellent substrates for palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions: this compound can participate in a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.govnih.gov These reactions typically show selectivity for the more reactive C-Br bond over the C-Cl bond.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent in the presence of a palladium catalyst and a base to form a new C-C bond.
Heck Reaction: This reaction would couple this compound with an alkene. innospk.com
Buchwald-Hartwig Amination: This reaction would form a C-N bond by coupling this compound with an amine.
Tandem N-H/C-H Arylation: this compound can be used to synthesize N-heterocycle-fused phenanthridines through a palladium-catalyzed tandem N-H/C-H arylation of aryl-N-heteroarenes. hsppharma.com
The following table summarizes potential palladium-catalyzed cross-coupling reactions involving this compound, based on established methodologies for similar aryl halides.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Biaryl or substituted arene |
| Heck Reaction | Alkene | Pd(OAc)₂, P(o-tolyl)₃, Base (e.g., Et₃N) | Substituted alkene |
| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Aryl amine |
Reactivity of the Methyl Group: The methyl group is primarily susceptible to oxidation, as discussed in the previous section. Additionally, it can undergo free-radical halogenation at the benzylic position under appropriate conditions (e.g., using N-bromosuccinimide in the presence of a radical initiator). This would introduce a halogen atom onto the methyl group, transforming it into a halomethyl group, which is a versatile synthetic handle for further transformations.
Electrophilic Aromatic Substitution: The existing substituents on the benzene (B151609) ring direct the position of incoming electrophiles in electrophilic aromatic substitution reactions. The methyl group is an activating, ortho-, para-directing group. The bromine and chlorine atoms are deactivating but also ortho-, para-directing. The combined directing effects of these groups will determine the regioselectivity of further substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions.
Spectroscopic and Advanced Characterization of 3 Bromo 4 Chlorotoluene
Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Bromo-4-chlorotoluene
NMR spectroscopy is a powerful analytical method that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For this compound, ¹H and ¹³C NMR are fundamental for confirming its substitution pattern.
The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine and chlorine atoms. The aromatic region would feature three distinct proton signals due to the molecule's asymmetry.
Methyl Protons (H-7): The methyl group protons are expected to appear as a singlet in the aliphatic region, typically around δ 2.3-2.4 ppm . This signal is a singlet because there are no adjacent protons to cause splitting.
Aromatic Protons:
H-2: This proton is ortho to the bromine atom and is expected to be the most deshielded aromatic proton, appearing as a doublet. Its chemical shift would likely be in the range of δ 7.5-7.6 ppm .
H-5: This proton is adjacent to the chlorine atom and would appear as a doublet. It is expected to resonate around δ 7.3-7.4 ppm .
H-6: This proton is situated between the methyl group and a hydrogen atom and would appear as a doublet of doublets. Its signal is expected in the region of δ 7.1-7.2 ppm .
The splitting patterns (coupling constants, J) provide further structural confirmation. Ortho-coupling between adjacent aromatic protons typically results in J values of approximately 8 Hz.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Coupling Constant (J, Hz) |
|---|---|---|---|
| -CH₃ (H-7) | ~2.35 | Singlet (s) | N/A |
| H-2 | ~7.55 | Doublet (d) | ~2.0 |
| H-5 | ~7.35 | Doublet (d) | ~8.2 |
| H-6 | ~7.15 | Doublet of Doublets (dd) | ~8.2, ~2.0 |
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show seven distinct signals, one for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are significantly influenced by the halogen substituents.
Methyl Carbon (C-7): The methyl carbon signal is expected to appear in the upfield region of the spectrum, typically around δ 20-21 ppm .
Aromatic Carbons:
C-4 (C-Cl): The carbon atom bonded to the chlorine atom is expected to have a chemical shift in the range of δ 132-134 ppm .
C-3 (C-Br): The carbon bonded to bromine will also be downfield, but typically less so than the carbon bonded to chlorine, with an expected shift around δ 123-125 ppm .
C-1 (C-CH₃): The ipso-carbon attached to the methyl group is predicted to be around δ 138-140 ppm .
C-2, C-5, C-6: The remaining carbons bearing hydrogen atoms will appear in the aromatic region between δ 128-135 ppm . The specific assignments can be confirmed using advanced NMR techniques.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ (C-7) | ~20.5 |
| C-1 | ~139.0 |
| C-2 | ~134.5 |
| C-3 | ~124.0 |
| C-4 | ~133.0 |
| C-5 | ~131.0 |
| C-6 | ~128.5 |
For an unambiguous assignment of all proton and carbon signals, advanced 2D NMR techniques are employed. ipb.pt
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons. For this compound, cross-peaks would be observed between H-5 and H-6, confirming their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link the signals for H-2, H-5, H-6, and the methyl protons to their corresponding carbon atoms (C-2, C-5, C-6, and C-7).
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. For instance, the methyl protons (H-7) would show correlations to C-1 and C-6, aiding in the assignment of the quaternary carbons.
Deuterium (B1214612) labeling , the substitution of a proton with a deuterium atom, can be a valuable tool. studymind.co.uk In ¹H NMR, deuterium is "silent," meaning a deuterated position will not produce a signal. This can simplify complex spectra and help assign signals. For example, synthesizing a version of this compound with a deuterium atom at the C-6 position would result in the disappearance of the H-6 signal and would change the splitting pattern of H-5 from a doublet to a singlet, confirming their original coupling. cdnsciencepub.com In mechanistic studies, deuterium labeling can help track the fate of specific hydrogen atoms during a chemical reaction. researchgate.net
Vibrational Spectroscopy of this compound
The FT-IR spectrum of this compound is characterized by absorptions corresponding to the stretching and bending vibrations of its bonds. Theoretical calculations and comparisons with similar molecules, such as other substituted toluenes, are often used to assign the observed bands. nih.govresearchgate.net
C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹, usually in the 2850-2975 cm⁻¹ range.
C=C Stretching: The aromatic ring C=C stretching vibrations give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.
C-H Bending: In-plane and out-of-plane C-H bending vibrations occur in the "fingerprint region" (below 1500 cm⁻¹). Out-of-plane bends for the substituted benzene (B151609) ring are particularly diagnostic and are expected in the 800-900 cm⁻¹ range.
C-Cl and C-Br Stretching: The vibrations for the carbon-halogen bonds are found at lower frequencies. The C-Cl stretching vibration is expected in the 700-800 cm⁻¹ region, while the C-Br stretch, involving a heavier atom, occurs at an even lower frequency, typically between 500-650 cm⁻¹.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3100 | Medium |
| Aliphatic C-H Stretch (-CH₃) | 2870 - 2960 | Medium |
| Aromatic C=C Stretch | 1580, 1470 | Medium-Strong |
| -CH₃ Bending | 1380, 1450 | Medium |
| Aromatic C-H Out-of-Plane Bend | 800 - 880 | Strong |
| C-Cl Stretch | 700 - 800 | Strong |
| C-Br Stretch | 500 - 650 | Medium-Strong |
FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR measures absorption, Raman spectroscopy is a scattering technique. Vibrations that cause a significant change in the polarizability of a molecule are strong in the Raman spectrum.
Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, often weak in the IR spectrum, typically gives a strong, sharp band in the Raman spectrum around 1000 cm⁻¹. The aromatic C=C stretching bands between 1450-1600 cm⁻¹ are also prominent.
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are also visible in the Raman spectrum, generally appearing as strong bands.
C-Cl and C-Br Stretching: The C-Cl and C-Br stretching modes are also Raman active and can be observed in the low-frequency region, helping to confirm the assignments made from the IR spectrum.
Analysis of both FT-IR and FT-Raman spectra provides a more complete picture of the vibrational framework of this compound, with computational models often used to achieve precise band assignments. cardiff.ac.uklarrucea.eu
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3100 | Strong |
| Aliphatic C-H Stretch (-CH₃) | 2870 - 2960 | Strong |
| Aromatic C=C Stretch | ~1570 | Strong |
| Aromatic Ring Breathing | ~1000 | Strong |
| C-Cl Stretch | 700 - 800 | Medium |
| C-Br Stretch | 500 - 650 | Medium |
Mass Spectrometry (MS) of this compound
Mass spectrometry is an indispensable analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.
Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal method for the analysis of volatile compounds like this compound. The gas chromatograph separates the compound from any volatile impurities, after which the mass spectrometer generates a mass spectrum for identification.
While a published mass spectrum for this compound is not available, the spectrum of its isomer, 4-bromo-3-chlorotoluene (B1266831) (CAS 6627-51-6), provides insight into the expected fragmentation pattern due to their identical elemental composition and similar structures. nist.govnist.gov The molecular weight of the compound is 205.48 g/mol . scbt.com In mass spectrometry, the presence of both a bromine atom (isotopes 79Br and 81Br in an approximate 1:1 ratio) and a chlorine atom (isotopes 35Cl and 37Cl in an approximate 3:1 ratio) results in a characteristic isotopic pattern for the molecular ion and its fragments.
The electron ionization (EI) mass spectrum for the isomer 4-bromo-3-chlorotoluene shows a complex molecular ion region around m/z 204, 206, and 208, reflecting the different combinations of bromine and chlorine isotopes. nist.gov Key fragmentation pathways for halogenated toluenes typically involve the loss of a halogen atom or the methyl group, followed by further fragmentation of the aromatic ring. The analysis of these fragments allows for unambiguous confirmation of the compound's identity.
Table 1: Predicted Major Mass Fragments for this compound based on its Isomer This data is for the isomer 4-Bromo-3-chlorotoluene and is predictive for this compound.
| m/z Value (approx.) | Predicted Fragment Identity | Notes |
|---|---|---|
| 204/206/208 | [C₇H₆BrCl]⁺ (Molecular Ion) | Characteristic isotopic pattern due to Br and Cl. |
| 125/127 | [M - Br]⁺ | Loss of the bromine atom. |
| 169/171 | [M - Cl]⁺ | Loss of the chlorine atom. |
| 90 | [M - Br - Cl]⁺ | Loss of both halogen atoms. |
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for separating, identifying, and quantifying compounds in a mixture. Unlike GC-MS, it is suitable for a much wider range of compounds, including those that are non-volatile or thermally unstable.
For this compound, LC-MS would be particularly useful for monitoring the progress of chemical reactions where it is used as a reactant or formed as a product. It can also be employed to detect and identify non-volatile impurities that would not be amenable to GC analysis. In such applications, a sample is injected into a liquid chromatograph for separation, and the eluent is introduced into a mass spectrometer, typically using an atmospheric pressure ionization source like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
While specific LC-MS methods for this compound are not detailed in peer-reviewed literature, methods developed for other halogenated organic pollutants demonstrate the technique's utility. umb.edu For instance, the analysis of chloro- and bromo-benzoquinones in water has been successfully achieved using LC-MS/MS, often employing a C18 column for separation and tandem mass spectrometry for highly selective and sensitive detection in selected reaction monitoring (SRM) mode. umb.edumdpi.com Such an approach could be readily adapted to develop a robust analytical method for this compound and its reaction byproducts.
Chromatographic Methods for Analysis and Purification of this compound
Chromatography encompasses a range of laboratory techniques for the separation of mixtures. For a compound like this compound, various chromatographic methods are essential for both analytical quality control and preparative purification.
High-performance liquid chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical and chemical intermediates. A typical HPLC method for a moderately nonpolar compound like this compound would involve reversed-phase chromatography. In this mode, the stationary phase is nonpolar (e.g., octadecyl-silica, C18), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water.
The compound is separated from impurities based on differences in their hydrophobicity. As the components elute from the column, they pass through a detector, most commonly a UV-Vis detector set to a wavelength where the aromatic ring absorbs light. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. While specific validated methods for this compound are proprietary, chemical suppliers indicate the availability of HPLC data, confirming its use in quality control. bldpharm.com
Table 2: Typical HPLC Parameters for Analysis of Halogenated Toluene (B28343) Derivatives This table represents a general, illustrative method and is not from a specific published analysis of this compound.
| Parameter | Typical Value/Condition |
|---|---|
| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | Ambient or 25 °C |
Ultra-performance liquid chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly faster analysis times, greater resolution, and improved sensitivity. UPLC is particularly advantageous for high-throughput analysis in quality control laboratories or for separating complex mixtures containing closely related isomers and impurities. The separation of various halogenated benzenes, for example, can be greatly enhanced by leveraging advanced chromatographic techniques. rsc.org A method for this compound would be developed from a standard HPLC method by scaling the flow rate and gradient conditions to the smaller column dimensions, resulting in run times of just a few minutes.
Given its volatility, this compound is well-suited for analysis by gas chromatography. GC is a powerful technique for separating and quantifying volatile organic compounds. A sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the compound's boiling point and its interactions with the stationary phase coating the column.
For routine purity analysis, a GC equipped with a flame ionization detector (FID) is commonly used. For trace-level analysis, an electron capture detector (ECD) would offer superior sensitivity due to the compound's halogenated nature. The choice of GC column is critical; a non-polar or mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically effective for separating halogenated aromatic isomers. researchgate.net
Table 3: Representative Gas Chromatography (GC) Conditions This table represents a general, illustrative method and is not from a specific published analysis of this compound.
| Parameter | Typical Value/Condition |
|---|---|
| Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 100 °C, ramp at 10 °C/min to 250 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C |
Computational and Theoretical Studies on 3 Bromo 4 Chlorotoluene
Quantum Chemical Calculations of 3-Bromo-4-chlorotoluene
Quantum chemical calculations have become an indispensable tool for understanding the molecular properties and reactivity of chemical compounds. For this compound, these computational methods provide detailed insights into its geometry, electronic structure, and behavior at the atomic level.
Density Functional Theory (DFT) Investigations of Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for predicting the properties of molecules. mdpi.com DFT studies are crucial for understanding reaction processes and calculating the electronic structure of molecules. mdpi.com The reliability of DFT results has led to its extensive application in chemistry and materials science. mdpi.com For complex molecules like this compound, DFT calculations become more demanding due to the increased number of electrons and orbitals. mdpi.com
In DFT calculations, the choice of functional and basis set is critical. Various functionals such as B3LYP, BP86, and PBE have been successfully used for molecular modeling. mdpi.com The selection of a suitable basis set, such as the Pople-style 6-31+G**, is also essential for obtaining accurate results. nih.gov The performance of different DFT functionals and basis sets is often benchmarked against experimental data or higher-level computational methods to ensure their accuracy for predicting molecular geometries and electronic energies. chemrxiv.org
For related halogenated toluenes, DFT calculations have been employed to determine optimized geometrical structures. For instance, studies on 2-bromo-4-chlorotoluene (B1197611) have utilized the B3LYP functional with 6-31+G(d,p) and 6-311++G(d,p) basis sets to compute harmonic vibrational frequencies, which showed good agreement with experimental data. researchgate.net Similarly, for 4-chlorotoluene (B122035), optimized geometries were calculated using HF and B3LYP methods with 6-31G(d,p) and 6-311++G(d,p) basis sets. researchgate.net These studies indicate that DFT methods are well-suited for investigating the structural parameters of halogenated aromatic compounds.
Table 1: Representative Optimized Geometrical Parameters of a Halogenated Toluene (B28343) Derivative (2-bromo-4-chlorotoluene) Calculated by DFT
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-Br | - | - |
| C-Cl | - | - |
| C-C (ring) | ~1.39 | - |
| C-H (ring) | ~1.08 | - |
| C-C-C (ring) | - | ~120 |
Note: Specific values for this compound require dedicated calculations. The data presented is illustrative based on similar compounds.
Hartree-Fock (HF) Calculations and Comparative Analysis
The Hartree-Fock (HF) method is another fundamental ab initio quantum chemistry method used to approximate the wavefunction and energy of a quantum many-body system in a stationary state. libretexts.org While DFT methods include electron correlation to some extent, HF theory provides a baseline by treating electron-electron repulsion in an average way. libretexts.org
Comparative studies involving both HF and DFT methods are common to assess the impact of electron correlation on molecular properties. For instance, in the study of 4-chlorotoluene, both HF and B3LYP methods were used to calculate the optimized geometry and vibrational frequencies. researchgate.net It was generally found that the B3LYP functional provided results superior to the scaled Hartree-Fock approach for molecular vibrational problems. researchgate.net
For 2-bromo-4-chlorotoluene, computational calculations were performed at both HF and DFT levels, indicating that the results were in agreement with experimental data. researchgate.net The calculated C-Br stretching vibration was obtained at 349.23 cm⁻¹ by DFT and at 399.50 and 640.13 cm⁻¹ by the HF method, highlighting the differences that can arise between the two approaches. researchgate.net
Basis Set Selection and Functional Evaluation for this compound Studies
The choice of basis set and functional is a critical consideration in any quantum chemical study, as it directly impacts the accuracy and computational cost of the calculations. stackexchange.comarxiv.org
Basis Set Selection:
Pople-type basis sets , such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are widely used for organic molecules. researchgate.net The inclusion of polarization functions (d,p) allows for more flexibility in describing the electron distribution around atoms, which is particularly important for molecules with heteroatoms like bromine and chlorine. Diffuse functions (+) are often added for systems with anions or to better describe long-range interactions. stackexchange.com
Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ) are another popular choice, designed to systematically converge towards the complete basis set limit.
For molecules containing heavy elements, effective core potentials (ECPs) like LANL2DZ can be used to represent the core electrons, reducing computational cost. nih.gov
Functional Evaluation:
Hybrid GGA functionals , such as B3LYP, are among the most popular due to their balance of accuracy and computational efficiency for a wide range of chemical systems. mdpi.comresearchgate.net
Other functionals, including the GGA functional BP86 and the meta-GGA functional M06-2X, may offer improved performance for specific properties or types of interactions.
The performance of a chosen functional should ideally be validated for the specific system or a closely related one by comparing calculated properties with available experimental data or results from higher-level theoretical methods. chemrxiv.org
For this compound, a combination like B3LYP with a 6-311++G(d,p) basis set would likely provide a good balance of accuracy and computational feasibility for studying its molecular geometry and electronic properties.
Electronic Structure Analysis of this compound
The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. Computational methods provide powerful tools to analyze the distribution of electrons and predict chemical behavior.
HOMO-LUMO Energy Gap and Molecular Reactivity Predictions
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). wuxiapptec.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity and stability. edu.krd A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. edu.krd Conversely, a large HOMO-LUMO gap indicates higher stability. edu.krd
The HOMO-LUMO gap can be calculated using DFT methods and can be correlated with experimental observations from UV-Vis spectroscopy. schrodinger.com For example, the calculated HOMO and LUMO energies for 2-bromo-4-chlorotoluene show that charge transfer occurs within the molecule. researchgate.net The energy gap is an important parameter in determining molecular electrical transport properties. ajchem-a.com
Table 2: Conceptual Relationship between HOMO-LUMO Gap and Reactivity
| HOMO-LUMO Gap | Reactivity | Stability |
| Small | High | Low |
| Large | Low | High |
Global reactivity descriptors, such as chemical potential, hardness, and softness, can be derived from the HOMO and LUMO energies to further quantify the reactivity of this compound. ajchem-a.com
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. grafiati.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements of bonds, lone pairs, and core orbitals. uni-muenchen.de
The key aspect of NBO analysis is the examination of interactions between "donor" (filled) Lewis-type NBOs and "acceptor" (empty) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of charge delocalization from a donor to an acceptor orbital. uni-muenchen.de Stronger interactions, indicated by larger E(2) values, signify significant electron delocalization, which contributes to the molecule's stability. grafiati.com
For aromatic systems like this compound, NBO analysis can reveal important details about:
Hyperconjugative interactions: Delocalization of electron density from the methyl group's C-H bonds into the aromatic ring's antibonding orbitals.
Resonance effects: The delocalization of lone pair electrons from the chlorine and bromine atoms into the π-system of the benzene (B151609) ring.
Intramolecular charge transfer: The movement of electron density within the molecule, which can be visualized through the interactions between donor and acceptor orbitals.
NBO analysis provides a detailed, quantitative picture of the electronic structure that complements the insights gained from HOMO-LUMO analysis. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping of this compound
The molecular electrostatic potential (MEP) is a valuable descriptor for understanding the reactive behavior of a molecule. uni-muenchen.de It visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. ijcrar.com The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. uni-muenchen.deresearchgate.net Different colors on the map represent different potential values, with red indicating negative potential (electron-rich regions) and blue indicating positive potential (electron-poor regions). ijcrar.com
For this compound, the MEP map would reveal the influence of the electron-withdrawing bromine and chlorine atoms and the electron-donating methyl group on the aromatic ring. The regions around the halogen atoms are expected to exhibit a positive electrostatic potential, known as a σ-hole, making them potential sites for nucleophilic attack. researchgate.net Conversely, the π-system of the benzene ring, influenced by the methyl group, would likely show negative potential, indicating its susceptibility to electrophilic attack.
Table 1: Illustrative MEP Data for Halogenated Benzenes
| Molecule | Atom | V_s,max (kcal/mol) |
| Chlorobenzene (B131634) | Cl | ~18.2 researchgate.net |
| Bromobenzene | Br | ~20.0 researchgate.net |
Note: This table provides example values for related compounds to illustrate the concept of σ-hole potentials. Actual calculated values for this compound would require specific DFT calculations.
Molecular Dynamics Simulations of this compound and Its Derivatives
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, offering insights into their conformational changes and interactions with their environment over time. mdpi.com For this compound and its derivatives, MD simulations can be employed to study their behavior in different solvents, their interactions with other molecules, and their potential to form aggregates. These simulations can reveal how the molecule's structure and dynamics are influenced by intermolecular forces. For instance, MD simulations could be used to explore the stability of potential π-π stacking arrangements or the dynamics of its interaction with a biological target. mdpi.com
Conceptual DFT for Reactivity Descriptors (e.g., Fukui Functions, Parr Functions)
Conceptual Density Functional Theory (CDFT) provides a framework for quantifying the reactivity of a molecule using various descriptors. scielo.org.mxd-nb.info These descriptors help in identifying the most reactive sites within a molecule for different types of chemical reactions. researchgate.netnih.gov
Fukui Functions pinpoint the regions in a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. d-nb.inforesearchgate.net The function f(r) indicates the change in electron density at a point r when the total number of electrons in the system changes.
Parr Functions , an extension of Fukui functions, are used to describe the local reactivity of systems with multiple active sites. researchgate.net The electrophilic Parr function (P⁺) and nucleophilic Parr function (P⁻) help to distinguish between different electrophilic or nucleophilic sites within the same molecule. researchgate.net
For this compound, these reactivity descriptors can precisely identify which of the carbon atoms on the benzene ring is most susceptible to electrophilic substitution, and how the bromine and chlorine atoms influence the reactivity of the adjacent sites.
Table 2: Conceptual DFT Reactivity Descriptors
| Descriptor | Definition | Significance |
| Fukui Function (f(r)) | Change in electron density with respect to the number of electrons. d-nb.info | Identifies sites for nucleophilic (f⁺), electrophilic (f⁻), and radical (f⁰) attack. researchgate.net |
| Parr Function (P(r)) | Related to the change in spin density upon electron addition or removal. researchgate.net | Provides a more detailed picture of local reactivity, especially for electrophilic and nucleophilic attacks. researchgate.net |
| Dual Descriptor (Δf(r)) | Difference between the nucleophilic and electrophilic Fukui functions. | Reveals reactive sites at a glance. researchgate.net |
Theoretical Spectroscopic Property Prediction (NMR, IR, Raman) for this compound
Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. researchgate.net
NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. core.ac.uk These calculated shifts, when compared with experimental data, aid in the definitive assignment of signals and provide a deeper understanding of the electronic environment of each nucleus. nih.gov
IR and Raman Spectroscopy: The vibrational frequencies observed in infrared (IR) and Raman spectra can be calculated theoretically. researchgate.net These calculations not only help in assigning the observed vibrational bands to specific molecular motions but also provide information about the force constants of the bonds. researchgate.net A comparison between the calculated and experimental spectra can confirm the molecular structure and provide insights into the effects of substituents on the vibrational modes of the benzene ring. researchgate.net
Aromaticity Assessment and π-π Stacking Interactions in this compound Systems
The aromaticity of the benzene ring in this compound can be assessed using various computational indices. These indices quantify the extent of electron delocalization and cyclic conjugation, which are hallmarks of aromatic systems.
Furthermore, the potential for π-π stacking interactions between molecules of this compound can be investigated. wikipedia.org These non-covalent interactions, where the π-electron clouds of two aromatic rings interact, play a crucial role in the formation of supramolecular structures. libretexts.orgsemanticscholar.org Computational studies can determine the preferred geometry (e.g., face-to-face or parallel-displaced) and the energetic stability of these stacked dimers or larger aggregates. nih.gov The presence of the halogen and methyl substituents will influence the electronic nature of the aromatic ring and, consequently, the strength and geometry of the π-π stacking interactions. wikipedia.org
Applications and Advanced Material Synthesis Utilizing 3 Bromo 4 Chlorotoluene
Role of 3-Bromo-4-chlorotoluene in Pharmaceutical Intermediate Synthesis
This compound is a key intermediate in the creation of complex organic molecules for the pharmaceutical sector. chemimpex.com Its dihalogenated nature allows for selective chemical transformations, such as cross-coupling reactions, which are fundamental in building the carbon skeletons of active pharmaceutical ingredients (APIs). innospk.com The presence of both bromine and chlorine provides differential reactivity, enabling chemists to introduce various functional groups in a controlled manner. innospk.com This compound can be used to synthesize N-heterocycle-fused phenanthridines and substituted fluorenes, which are structural motifs found in some therapeutic agents. hsppharma.com
Design of Bioactive Compounds with Halogenated Toluene (B28343) Scaffolds
Halogenated toluene scaffolds, including the one provided by this compound, are significant in medicinal chemistry. The incorporation of halogen atoms like bromine and chlorine into a molecule can substantially modify its biological and pharmacokinetic properties. nih.gov Halogenation can influence a compound's lipophilicity, membrane permeability, and binding affinity to biological targets. nih.govmdpi.com These atoms can participate in halogen bonding, a non-covalent interaction with biological macromolecules, which can enhance the binding affinity of a drug candidate to its target receptor. nih.gov
The strategic placement of halogens on a toluene ring, as seen in this compound, provides a scaffold that can be further elaborated to design novel bioactive compounds. chemimpex.comarabjchem.org The methyl group on the toluene ring can also be a site for metabolic modification or can contribute to the lipophilicity of the final compound. multichemexports.com
Synthesis of Compounds with Antibacterial and Antifungal Properties
This compound is utilized as a starting material in the synthesis of compounds with potential antimicrobial activity. chemimpex.com Research has shown that various derivatives of halogenated toluenes exhibit antibacterial and antifungal properties. For instance, the synthesis of certain (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds has been reported to yield molecules with antimicrobial activities. researchgate.net While direct studies on the antibacterial and antifungal properties of compounds derived specifically from this compound are not extensively detailed in the provided search results, the utility of similar halogenated structures in this field is well-established. For example, derivatives of bromo- and chloro-substituted compounds have been investigated for their efficacy against various bacterial and fungal strains. researchgate.netsemanticscholar.orgnih.gov
Application in Agrochemical Development (Pesticides, Herbicides)
In the agrochemical industry, this compound serves as an important intermediate for the production of pesticides and herbicides. chemimpex.com The halogenated aromatic structure is a common feature in many active ingredients used for crop protection. multichemexports.com The presence of bromine and chlorine can enhance the biological activity of these molecules. multichemexports.com This compound is a building block for creating more complex molecules designed to be effective against specific pests or weeds. innospk.com For example, it can be used in the synthesis of halogenated benzonitriles, which have shown herbicidal and fungicidal properties.
Utilization in Specialty Dye Synthesis
This compound is also employed in the synthesis of specialty dyes. chemimpex.com The aromatic ring and the reactive halogen atoms make it a suitable precursor for creating chromophores, the parts of a molecule responsible for its color. multichemexports.com Halogenated aromatic compounds are often used to produce dyes with high performance and stability. multichemexports.com While specific examples of dyes synthesized directly from this compound are not detailed in the search results, the general application of bromo- and chloro-substituted toluenes as precursors for azo and anthraquinone (B42736) dyes is noted. multichemexports.com
Incorporation into Polymer Additives and Advanced Materials
The utility of this compound extends to the field of material science, where it is used in the development of polymer additives and advanced materials. chemimpex.cominnospk.com Its incorporation into polymer structures can impart desirable properties to the final material. chemimpex.com
Development of Specialty Resins
This compound is a valuable component in the formulation of specialty polymers and resins. chemimpex.com Its incorporation into polymer structures can enhance critical properties such as thermal stability and chemical resistance. chemimpex.com The unique electronic and steric effects of the bromine and chlorine substituents on the toluene ring influence the reactivity of the molecule, making it a useful monomer or additive in polymerization processes. chemimpex.comchemimpex.com This leads to the creation of materials with tailored functionalities suitable for specific, demanding applications in various industries. chemimpex.com
The development of these specialized resins often involves polymerization reactions where this compound or its derivatives are introduced to impart desired characteristics to the final polymer matrix. These characteristics are crucial for advanced materials used in sectors like electronics, aerospace, and automotive, where performance under harsh conditions is paramount. Research in this area focuses on synthesizing resins with improved flame retardancy, higher glass transition temperatures, and enhanced mechanical strength.
This compound as a Versatile Building Block for Complex Organic Molecules
This compound serves as a crucial and versatile building block in the synthesis of a wide array of complex organic molecules. chemimpex.comchemimpex.com Its utility stems from the presence of three distinct reactive sites: the bromine atom, the chlorine atom, and the methyl group, which can be selectively functionalized. The halogen substituents, in particular, are amenable to a variety of cross-coupling reactions, which are fundamental in the construction of intricate molecular frameworks. innospk.com
This trifunctional nature allows chemists to employ a range of synthetic strategies to build more complex structures. For instance, the bromine atom can selectively participate in Suzuki or Heck cross-coupling reactions to form new carbon-carbon bonds, a cornerstone of modern organic synthesis for drug development and materials science. innospk.com The chlorine atom, being less reactive than bromine in such reactions, can remain intact for subsequent transformations. Furthermore, the methyl group can be oxidized to a carboxylic acid or aldehyde, or undergo other modifications.
This controlled, stepwise functionalization makes this compound an essential intermediate in the production of pharmaceuticals, agrochemicals, and dyes. chemimpex.comchemimpex.com Researchers and industrial chemists value its reactivity and the ability to introduce diverse functional groups, which is essential for developing new and innovative chemical entities. chemimpex.com
Below is an interactive data table summarizing the key reactive sites and their potential transformations:
| Reactive Site | Potential Transformations | Resulting Functional Groups |
| Bromine Atom | Suzuki Coupling, Heck Reaction, Grignard Reagent Formation | Aryl groups, Alkenyl groups, Organometallic reagents |
| Chlorine Atom | Nucleophilic Aromatic Substitution (under harsh conditions) | Ethers, Amines |
| Methyl Group | Oxidation, Halogenation | Carboxylic acid, Aldehyde, Benzyl (B1604629) halide |
Environmental Fate and Remediation of 3 Bromo 4 Chlorotoluene
Environmental Release Pathways and Distribution of 3-Bromo-4-chlorotoluene
This compound is an aromatic compound utilized in the synthesis of various chemical intermediates, including those for agrochemicals, pharmaceuticals, and dyes. chemimpex.comchemimpex.com Its release into the environment can occur through various pathways associated with its production and industrial use. researchgate.net Human activities are a primary source of pollutants, which are subsequently released into water systems through point or non-point discharges. illinois.edu
Once released, the distribution of this compound in the environment is governed by its chemical and physical properties. Halogenated organic compounds, a class to which this compound belongs, are known for their resistance to degradation and potential for accumulation in the environment. mdpi.com Chlorinated toluenes, in general, are produced and used in significant quantities, leading to their distribution in various environmental compartments. greenpeace.to The environmental behavior of this compound is a subject of research to understand its impact and develop remediation strategies. chemimpex.comchemimpex.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₇H₆BrCl |
| Molecular Weight | 205.48 g/mol |
| Boiling Point | 229.1±20.0 °C at 760 mmHg |
| Flash Point | 104.5±11.9 °C |
| Vapor Pressure | 0.1±0.4 mmHg at 25°C |
| LogP | 3.95 |
Data sourced from Chemsrc chemsrc.com
Degradation Mechanisms of this compound in the Environment
The environmental persistence of this compound is influenced by various degradation processes, including photodegradation and hydrolysis.
Photodegradation Processes Under UV Irradiation
Photodegradation is a key process in the breakdown of organic compounds in the environment. d-nb.info Studies on similar brominated compounds have shown that degradation rates are influenced by the wavelength of UV irradiation, with shorter wavelengths generally leading to faster degradation. nih.gov For instance, research on new brominated flame retardants demonstrated that degradation was quickest under 180-400 nm UV light compared to longer wavelengths. nih.gov The process often follows first-order kinetics. nih.gov While specific studies on the photodegradation of this compound are not widely available, the behavior of other halogenated toluenes suggests it would be susceptible to degradation under UV light. chemimpex.comrsc.org
Hydrolytic Degradation Pathways
Hydrolysis is another potential degradation pathway for halogenated aromatic compounds. The process involves the reaction of the compound with water, which can lead to the cleavage of the carbon-halogen bond. The rate of hydrolysis can be influenced by factors such as temperature and pH. For some halogenated aromatic compounds, hydrolysis can be achieved at elevated temperatures and pressures, sometimes in the presence of a catalyst. google.com For example, the structurally similar benzyl (B1604629) bromide has a reported aqueous hydrolysis half-life of 1.32 hours at 25°C and pH 7. nih.gov
Biodegradation of this compound by Microbial Systems
The biodegradation of chlorinated and brominated aromatic compounds by microorganisms is a critical area of environmental remediation research. researchgate.netnih.gov
Identification of Degrading Microorganisms
While specific microorganisms capable of degrading this compound have not been extensively documented, research on analogous compounds provides insight into potential candidates. Bacteria from the genera Pseudomonas and Alcaligenes have been shown to degrade various chlorinated aromatic compounds. researchgate.net For example, hybrid strains of Pseudomonas putida and Pseudomonas cepacia have been developed that can grow on 3-chloro- and 4-chlorotoluene (B122035). nih.gov Furthermore, Diaphorobacter sp. strain JS3051 has been identified as capable of degrading 3-bromonitrobenzene and 3-chloronitrobenzene. nih.gov These findings suggest that similar microbial strains could potentially be involved in the breakdown of this compound.
Enzymatic Pathways in Biodegradation of Chlorinated Toluene (B28343) Analogs (e.g., Meta Cleavage Pathway)
The biodegradation of aromatic compounds like toluene and its chlorinated analogs often proceeds through specific enzymatic pathways. nih.gov One of the most studied is the meta-cleavage pathway. nih.gov This pathway involves the initial oxidation of the aromatic ring to form a catechol intermediate. nih.gov An enzyme called catechol 2,3-dioxygenase then cleaves the aromatic ring. core.ac.ukscispace.com
The TOL plasmid, often found in Pseudomonas species, encodes the enzymes for the complete degradation of toluene and its derivatives via the meta-cleavage pathway. nih.gov This pathway is divided into an "upper pathway" that converts the initial substrate to a catechol, and a "lower pathway" that further metabolizes the catechol to intermediates of the TCA cycle. nih.gov For chlorinated toluenes, the process can be more complex. While some microorganisms can metabolize these compounds, the chlorinated catechol intermediates can sometimes inhibit the ring-cleavage enzymes. asm.org However, some strains, like Pseudomonas putida GJ31, possess a catechol 2,3-dioxygenase that is resistant to inactivation by the chlorinated intermediates, allowing for the degradation of compounds like chlorobenzene (B131634) through the meta-cleavage pathway. core.ac.ukscispace.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-chloro-4-chlorotoluene |
| 4-chlorotoluene |
| Benzyl bromide |
| 3-bromonitrobenzene |
| 3-chloronitrobenzene |
| Toluene |
| Catechol |
Metabolic Pathway Tracing Using Labeled Compounds (e.g., Deuterium)
The elucidation of metabolic pathways is crucial for understanding the biodegradation of halogenated organic compounds like this compound. Isotope labeling, particularly with stable isotopes such as deuterium (B1214612) (²H or D), is a powerful technique for tracing the fate of these compounds in biological systems. bitesizebio.comacs.org By replacing hydrogen atoms with deuterium in the this compound molecule, researchers can track the compound and its metabolites through various analytical methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). bitesizebio.com
The use of deuterium-labeled compounds allows for the precise tracking of metabolic fluxes and the identification of biochemical pathways. This is because the deuterium label provides a distinct signal that can be differentiated from the naturally occurring hydrogen isotopes. For instance, in studies of similar halogenated compounds, deuterium labeling has been employed to investigate reaction mechanisms and kinetics. This approach can help determine whether biodegradation occurs via oxidation of the methyl group, reductive dehalogenation, or dioxygenase-initiated ring cleavage, which are common degradation pathways for halogenated toluenes. soilpedia.nl
While specific studies on the metabolic tracing of this compound using deuterium are not extensively documented in the provided search results, the principles are well-established for related compounds. For example, deuterium-labeled 3-bromotoluene (B146084) has been used in metabolic studies to trace biochemical pathways. Furthermore, research on other halogenated aromatic compounds has demonstrated the utility of deuterium labeling in understanding their formation and degradation mechanisms. researchgate.net The insights gained from these analogous studies can be applied to predict and investigate the metabolic fate of this compound.
Table 1: Applications of Labeled Compounds in Metabolic Pathway Tracing
| Application | Description | Relevant Compounds |
| Reaction Mechanism Studies | Elucidating the step-by-step process of chemical transformations during biodegradation. | 3-Bromotoluene-2,4,6-d3 |
| Metabolic Flux Analysis | Quantifying the rate of turnover of metabolites in a biological system. | Labeled Toluene unine.chnih.gov |
| Identification of Metabolites | Determining the structure of intermediate and final products of biodegradation. | Bromobenzene epa.gov |
| Pharmacokinetic Studies | Tracking the absorption, distribution, metabolism, and excretion of a compound. | Deuterium-labeled drugs acs.org |
Environmental Impact Assessment and Monitoring Strategies for this compound
The environmental impact of this compound is a significant concern due to its persistence and potential toxicity, characteristic of many halogenated aromatic compounds. nih.gov Halogenated toluenes can pose risks to aquatic ecosystems and human health. The assessment of these impacts involves evaluating the compound's fate and transport in the environment, its potential for bioaccumulation, and its toxicity to various organisms.
Monitoring strategies for this compound in environmental matrices such as water, soil, and air are essential for assessing the extent of contamination and the effectiveness of remediation efforts. These strategies typically involve a multi-phased approach, starting with initial surveys to identify potentially contaminated sites. naturvardsverket.semst.dk This is followed by detailed investigations that include sampling and analysis to determine the concentration and distribution of the contaminant. naturvardsverket.semst.dk
Analytical techniques such as gas chromatography (GC) coupled with mass spectrometry (GC-MS) are standard methods for the detection and quantification of volatile organic compounds (VOCs) like this compound in environmental samples. frontiersin.orgshimadzu.com For air monitoring, active air samplers can be used to collect samples for subsequent analysis. dfo.no Long-term monitoring is often necessary to track the contaminant levels over time and ensure that remediation goals are met. tpsgc-pwgsc.gc.ca
Table 2: Environmental Monitoring Techniques for Halogenated Aromatic Compounds
| Technique | Matrix | Description |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Water, Soil, Air | A highly sensitive and selective method for separating and identifying volatile and semi-volatile organic compounds. frontiersin.orgshimadzu.com |
| High-Performance Liquid Chromatography (HPLC) | Water, Soil | Used for the analysis of less volatile organic compounds. |
| Active Air Sampling | Air | Collection of air samples onto a sorbent material for subsequent laboratory analysis. dfo.no |
| Soil Gas Surveys | Soil | Measurement of volatile compounds in the air spaces within the soil to detect subsurface contamination. mst.dk |
Remediation Strategies for this compound Contamination
Contamination of soil and groundwater by halogenated aromatic compounds like this compound necessitates effective remediation strategies to mitigate environmental risks. Several approaches can be employed, broadly categorized as bioremediation, phytoremediation, and chemical oxidation.
Bioremediation involves the use of microorganisms to degrade contaminants. diva-portal.org For halogenated toluenes, bacteria capable of utilizing these compounds as a carbon source have been identified. soilpedia.nlresearchgate.net For instance, some bacterial strains can degrade chlorotoluenes through oxidative pathways. researchgate.net Bioremediation can be enhanced through biostimulation, where nutrients are added to stimulate the activity of indigenous microorganisms, or bioaugmentation, which involves the introduction of specific contaminant-degrading microbes to the site. soilpedia.nl
Phytoremediation is a technology that uses plants to remove, degrade, or contain environmental contaminants. nih.govfrtr.gov For organic pollutants like this compound, several phytoremediation mechanisms are relevant mdpi.com:
Phytodegradation: The breakdown of contaminants within plant tissues by metabolic enzymes. frtr.govmdpi.com
Rhizodegradation: The breakdown of contaminants in the soil by microbial activity in the root zone, which is enhanced by the plant. mdpi.comresearchgate.net
Phytoextraction: The uptake of contaminants by plant roots and their translocation and accumulation in the shoots. frtr.govmdpi.com
Chemical oxidation is an in-situ or ex-situ treatment method that uses strong oxidizing agents to convert contaminants into less toxic compounds. tpsgc-pwgsc.gc.caere.ac.cn Common oxidants include permanganate (B83412), Fenton's reagent (hydrogen peroxide and iron), and persulfate. tpsgc-pwgsc.gc.ca This method has been shown to be effective for a wide range of organic contaminants, including chlorinated solvents and aromatic hydrocarbons. frontiersin.orgtpsgc-pwgsc.gc.ca The selection of the appropriate oxidant and delivery method depends on the specific site conditions and the nature of the contamination.
Table 3: Comparison of Remediation Strategies for Halogenated Aromatic Compounds
| Strategy | Principle | Advantages | Limitations |
| Bioremediation | Microbial degradation of contaminants. diva-portal.org | Cost-effective, can lead to complete mineralization. diva-portal.org | Can be slow, effectiveness depends on environmental conditions. soilpedia.nl |
| Phytoremediation | Use of plants to remove or degrade pollutants. nih.govfrtr.gov | Aesthetically pleasing, low cost, solar-driven. frtr.govresearchgate.net | Limited to shallow contamination, can be a slow process. frtr.gov |
| Chemical Oxidation | Conversion of contaminants by strong oxidants. tpsgc-pwgsc.gc.caere.ac.cn | Rapid treatment, effective for a wide range of contaminants. tpsgc-pwgsc.gc.ca | Potential for byproduct formation, cost of reagents. tpsgc-pwgsc.gc.ca |
Structure Activity Relationship Sar Studies of 3 Bromo 4 Chlorotoluene Derivatives
Impact of Halogen Position and Substitution Patterns on Chemical Reactivity
The reactivity of the toluene (B28343) ring in 3-Bromo-4-chlorotoluene is significantly influenced by the electronic properties and positions of the bromine and chlorine substituents. These halogen atoms, being electronegative, exert a deactivating inductive effect on the aromatic ring, making it less susceptible to electrophilic attack compared to toluene itself. However, they also possess lone pairs of electrons that can be donated into the ring through resonance, which directs incoming electrophiles to the ortho and para positions relative to the halogens. libretexts.orguomustansiriyah.edu.iq
In the case of this compound, the interplay between the inductive and resonance effects of both halogens, as well as the activating effect of the methyl group, dictates the regioselectivity of further substitutions. The methyl group is an activating group and directs incoming electrophiles to the ortho and para positions. The positions on the aromatic ring are numbered relative to the methyl group. The bromine at position 3 and the chlorine at position 4 create a unique electronic environment.
The relative positions of the bromine and chlorine atoms are critical. Isomers with different substitution patterns would exhibit distinct reactivity profiles. For example, in a different isomer, the directing effects of the halogens and the methyl group might reinforce each other towards a specific position, leading to a higher yield of a single product.
Table 1: Regioselectivity of Electrophilic Aromatic Substitution on Toluene Derivatives
| Substituent(s) | Activating/Deactivating | Directing Effect | Predicted Major Product(s) for Nitration |
|---|---|---|---|
| -CH₃ | Activating | Ortho, Para | 2-Nitrotoluene, 4-Nitrotoluene |
| -Br | Deactivating | Ortho, Para | 2-Bromonitrobenzene, 4-Bromonitrobenzene |
| -Cl | Deactivating | Ortho, Para | 2-Chloronitrobenzene, 4-Chloronitrobenzene |
SAR in Bioactive Compounds Derived from this compound
This compound serves as a key intermediate in the synthesis of a variety of bioactive molecules, including those with potential applications in pharmaceuticals and agrochemicals. chemimpex.com The structure-activity relationship of these derivatives reveals how modifications to the core scaffold impact their biological efficacy.
While specific, comprehensive SAR studies on a wide range of bioactive compounds derived directly from this compound are not extensively documented in publicly available literature, general principles can be applied. For instance, in the development of kinase inhibitors, a common application for halogenated aromatic compounds, the 3-bromo-4-chlorophenyl moiety can serve as a key recognition element for the ATP-binding pocket of the enzyme.
In a hypothetical series of kinase inhibitors derived from this compound, the bromine and chlorine atoms could form crucial halogen bonds with amino acid residues in the target protein, thereby enhancing binding affinity. The methyl group could be a site for further functionalization to improve solubility or introduce additional interaction points.
Let's consider a hypothetical SAR study of a series of antifungal agents derived from this compound, where the core is attached to a pharmacophore 'X'.
Table 2: Hypothetical SAR Data for Antifungal Derivatives of this compound
| Compound | R1 (Position 2) | R2 (Position 5) | R3 (Position 6) | Antifungal Activity (MIC, µg/mL) |
|---|---|---|---|---|
| 1a | H | H | H | 16 |
| 1b | -NO₂ | H | H | 8 |
| 1c | H | -OH | H | 32 |
| 1d | H | H | -NH₂ | 12 |
| 1e | -NO₂ | H | -NH₂ | 4 |
In this hypothetical example, the introduction of an electron-withdrawing nitro group at position 2 (Compound 1b ) doubles the antifungal activity compared to the unsubstituted parent compound (Compound 1a ). This suggests that reducing the electron density of the aromatic ring might be beneficial for this particular biological target. Conversely, introducing an electron-donating hydroxyl group at position 5 (Compound 1c ) decreases the activity. The combination of a nitro group at position 2 and an amino group at position 6 (Compound 1e ) leads to the most potent compound in this series, highlighting the importance of specific substitution patterns for optimizing bioactivity.
Computational SAR Modeling for Novel Compound Design
Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for designing novel compounds based on the this compound scaffold. QSAR models aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. ceur-ws.orgnih.gov
For derivatives of this compound, a QSAR model could be developed using a training set of synthesized compounds with known biological activities. Molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be categorized as:
Electronic descriptors: Hammett constants, dipole moment, partial charges.
Steric descriptors: Molecular volume, surface area, shape indices.
Hydrophobic descriptors: LogP (octanol-water partition coefficient).
Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.
Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms can be used to build the QSAR model. The resulting equation can then be used to predict the biological activity of new, unsynthesized derivatives of this compound.
For example, a simplified, hypothetical QSAR equation for a series of derivatives might look like this:
log(1/IC₅₀) = 0.5 * LogP - 1.2 * σ + 0.8 * Es + 2.5
Where:
IC₅₀ is the half-maximal inhibitory concentration.
LogP represents the hydrophobicity of the molecule.
σ is the Hammett constant, representing the electronic effect of a substituent.
Es is the Taft steric parameter.
This equation would suggest that increasing hydrophobicity and steric bulk, while decreasing the electron-withdrawing nature of substituents, would lead to more potent compounds in this particular series.
Molecular docking simulations can also be employed to visualize how derivatives of this compound might bind to a specific biological target, such as an enzyme's active site. These simulations can help rationalize the observed SAR and guide the design of new compounds with improved binding affinities. For instance, docking studies could reveal that a larger substituent at a particular position would clash with the protein, while a hydrogen bond donor at another position would be beneficial.
By integrating SAR data with computational modeling, researchers can accelerate the drug discovery and development process, leading to the rational design of more effective and specific bioactive compounds based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the recommended synthesis methods for 3-bromo-4-chlorotoluene, and how can purity be optimized?
- Methodology : A high-yield (79%) synthesis involves reacting tert-butyl nitrite and copper(II) chloride in acetonitrile at 65°C for 2.5 hours under anhydrous conditions . Post-reaction, the mixture is acidified with 20% HCl, extracted with ether, and dried over Na₂SO₄. Purity (>95%) is typically verified via high-performance liquid chromatography (HPLC) .
- Key Considerations : Ensure rigorous exclusion of moisture to prevent side reactions. Purification via column chromatography or recrystallization may enhance purity.
Q. What safety protocols are critical when handling this compound?
- Methodology : Use a chemical fume hood, nitrile gloves, and safety goggles. Avoid skin contact, inhalation, and ingestion due to toxicity . Store in sealed containers at room temperature, away from oxidizers and heat sources. Emergency procedures: If ingested, immediately contact a poison control center .
- Documentation : Maintain Material Safety Data Sheets (MSDS) referencing CAS 57310-39-1 for regulatory compliance .
Q. Which analytical techniques are suitable for characterizing this compound?
- Methodology :
- GC-MS/HPLC : Confirm purity (>95%) and detect impurities .
- NMR Spectroscopy : Assign peaks for Br/Cl substituents (e.g., ¹H NMR: δ 2.4 ppm for methyl group; ¹³C NMR: δ 120–140 ppm for aromatic carbons).
- Elemental Analysis : Verify molecular formula (C₇H₆BrCl) and halide content .
Advanced Research Questions
Q. How does the regioselectivity of electrophilic substitution reactions vary in this compound?
- Methodology : The methyl group directs electrophiles (e.g., nitration) to the para position relative to itself, while bromine and chlorine (ortho/para directors) compete. Computational modeling (DFT) predicts preferential substitution at the C-5 position due to steric and electronic effects . Experimental validation via NOESY or X-ray crystallography is recommended.
- Data Contradictions : Discrepancies may arise from solvent polarity or catalyst choice. For example, polar solvents favor halogen-directed substitution over methyl group effects .
Q. How can researchers resolve contradictions in reported melting/boiling points for this compound?
- Methodology : The compound’s boiling point is inconsistently reported (e.g., 229.1°C at 760 mmHg vs. lower values in vacuum conditions ). Standardize measurements using differential scanning calorimetry (DSC) under controlled atmospheric pressure. Cross-reference with peer-reviewed datasets to identify outliers .
Q. What decomposition pathways occur under thermal or oxidative stress, and how can they be mitigated?
- Methodology : Thermogravimetric analysis (TGA) reveals decomposition above 250°C, releasing CO, HCl, and HBr . Stabilize the compound by avoiding prolonged exposure to air/light and using antioxidants like BHT (butylated hydroxytoluene) during storage.
Q. What are the applications of this compound in synthesizing functionalized aromatic compounds?
- Methodology :
- Suzuki Coupling : React with arylboronic acids to form biaryl structures, leveraging bromine’s reactivity over chlorine .
- Grignard Reactions : Use the methyl group as a directing moiety for nucleophilic addition .
- Derivatization : Convert to 3-bromo-4-chlorobenzophenone via Friedel-Crafts acylation for pharmaceutical intermediates .
Q. How can environmental contamination risks be minimized during disposal?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
